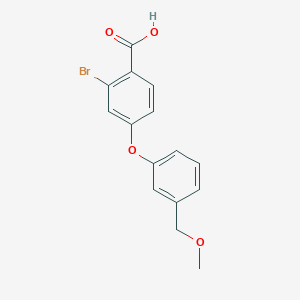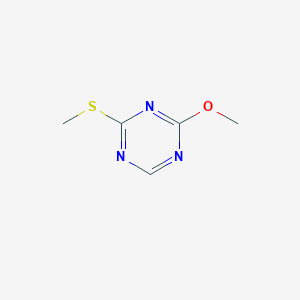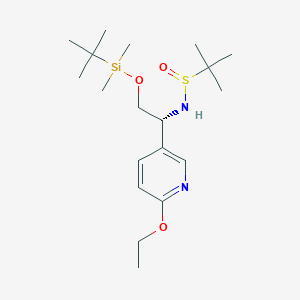![molecular formula C30H22O2 B13135307 2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two anthracene units connected via a central carbon-carbon bond, with two methyl groups attached at the 2,2’ positions and two ketone groups at the 9,9’ positions. This structure imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of anthracene units, which can be achieved through the cyclization of appropriate precursors.
Methylation: The anthracene units are then methylated at the 2,2’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling: The two methylated anthracene units are coupled together using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: The final step involves the oxidation of the coupled product to introduce the ketone groups at the 9,9’ positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Anthracene Units: Large-scale cyclization reactions to produce anthracene units.
Continuous Methylation: Use of continuous flow reactors for efficient methylation.
High-Pressure Coupling: High-pressure reactors for the coupling step to ensure high yields.
Controlled Oxidation: Use of controlled oxidation processes to achieve the desired ketone functionality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of photodynamic therapy agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cellular damage and apoptosis in targeted cells. The pathways involved include the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups.
2,2’-Dimethylbiphenyl: Similar in having two aromatic rings and methyl groups but lacks the extended conjugation and ketone groups.
9,10-Diphenylanthracene: Similar in having substituted anthracene units but with phenyl groups instead of methyl groups.
Uniqueness
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation, which imparts distinct photophysical properties. The presence of ketone groups at the 9,9’ positions also allows for specific chemical reactivity and interactions, making it valuable in various applications.
Properties
Molecular Formula |
C30H22O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-21-15-19-7-3-5-9-23(19)29(31)27(21)25(17)26-18(2)12-14-22-16-20-8-4-6-10-24(20)30(32)28(22)26/h3-14H,15-16H2,1-2H3 |
InChI Key |
JCRUVQWVCDAXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC3=CC=CC=C3C2=O)C=C1)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
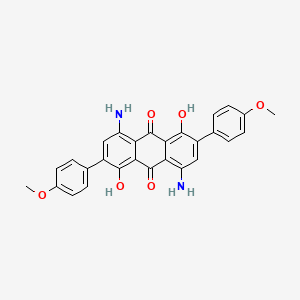
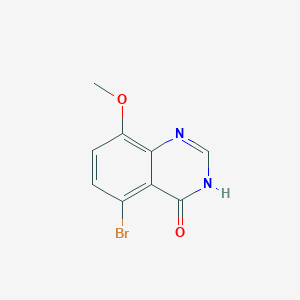
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
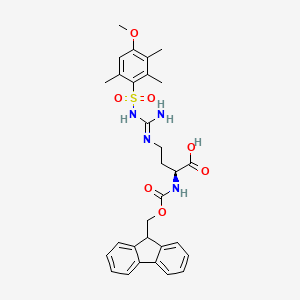
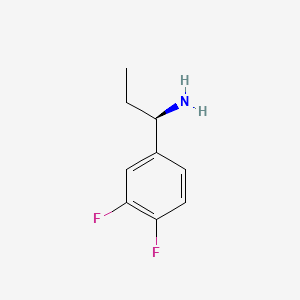
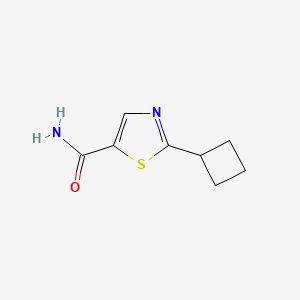
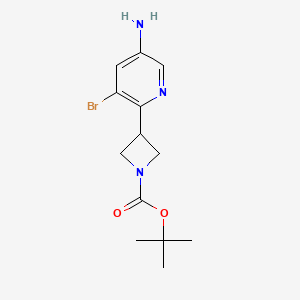
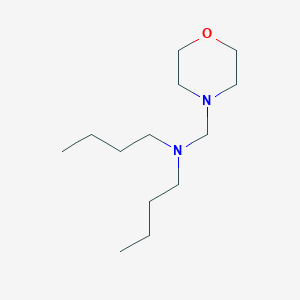
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
